molecular formula C12H13F2NO2 B11806756 2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid

2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B11806756
M. Wt: 241.23 g/mol
InChI Key: XDGWWYWJZYCHRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features a difluorophenyl group and a pyrrolidinyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 2,4-difluorobenzene, undergoes a halogenation reaction to introduce the fluorine atoms at the desired positions.

    Introduction of the Pyrrolidinyl Group: The difluorophenyl intermediate is then reacted with pyrrolidine under suitable conditions, such as in the presence of a base like sodium hydride, to form the pyrrolidinyl derivative.

    Acetic Acid Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidinyl group may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)acetic acid: Similar structure but with chlorine atoms instead of fluorine.

    2-(2,4-Difluorophenyl)-2-(morpholin-4-yl)acetic acid: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid is unique due to the presence of both difluorophenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the pyrrolidinyl group provides additional sites for interaction with biological targets.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-2-pyrrolidin-1-ylacetic acid

InChI

InChI=1S/C12H13F2NO2/c13-8-3-4-9(10(14)7-8)11(12(16)17)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2,(H,16,17)

InChI Key

XDGWWYWJZYCHRR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(C2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.